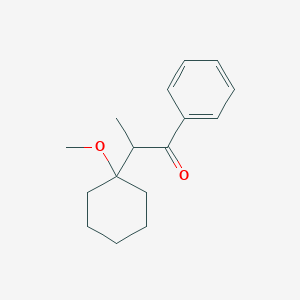![molecular formula C19H17F6N3O2 B12545523 2,2'-(Methylazanediyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide} CAS No. 671821-44-6](/img/structure/B12545523.png)
2,2'-(Methylazanediyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Methylazanediyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide} is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Methylazanediyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide} typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the treatment of various substituted aryl amines with methyl cyanoacetate under different reaction conditions to yield the desired cyanoacetamide derivatives . The reaction can be carried out without solvents at room temperature or with solvents under controlled heating conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Methylazanediyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
2,2’-(Methylazanediyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide} has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2’-(Methylazanediyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide} involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)benzamide: This compound has a similar trifluoromethyl group attached to a benzamide structure.
N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide: Another compound with a trifluoromethyl group and a phenylacetamide structure.
Uniqueness
2,2’-(Methylazanediyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide} is unique due to its specific arrangement of functional groups, which can impart distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
671821-44-6 |
|---|---|
Molekularformel |
C19H17F6N3O2 |
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
2-[methyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]amino]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H17F6N3O2/c1-28(10-16(29)26-14-6-2-4-12(8-14)18(20,21)22)11-17(30)27-15-7-3-5-13(9-15)19(23,24)25/h2-9H,10-11H2,1H3,(H,26,29)(H,27,30) |
InChI-Schlüssel |
ZNQMGJOOQTVFAW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


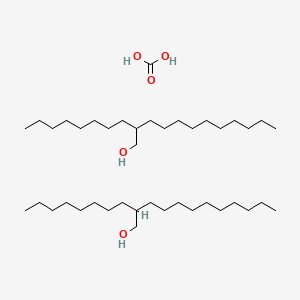
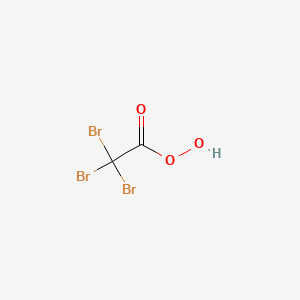
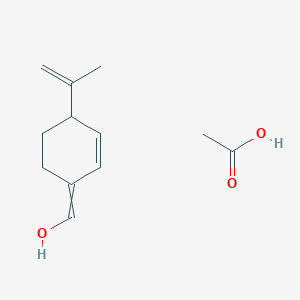
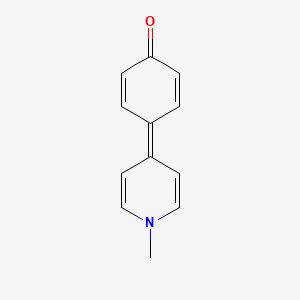
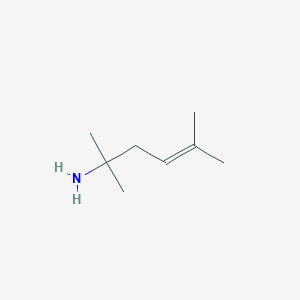
![4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B12545472.png)
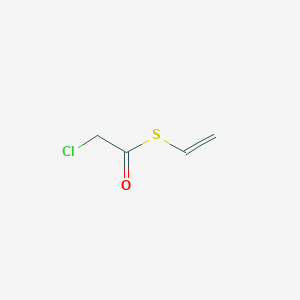
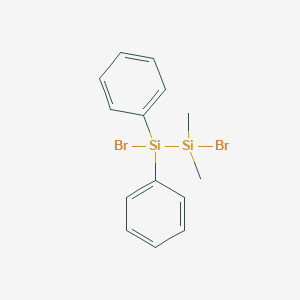
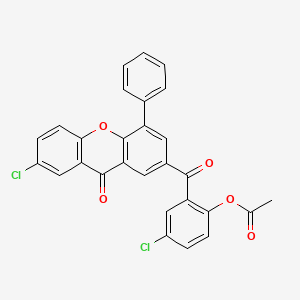
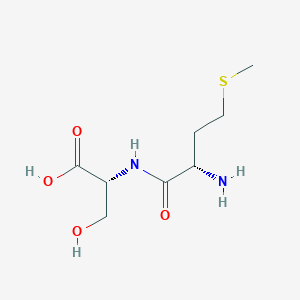
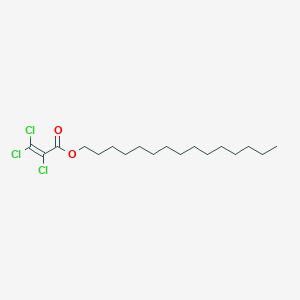
![N~2~-[(2-Aminophenyl)methyl]norvalinamide](/img/structure/B12545512.png)
![(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane]](/img/structure/B12545517.png)
